molecular formula C13H20ClN B8390878 2-Chloroethyl-(n-propyl)phenethylamine

2-Chloroethyl-(n-propyl)phenethylamine

Cat. No.: B8390878
M. Wt: 225.76 g/mol
InChI Key: NUFQNEMBWHYKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl-(n-propyl)phenethylamine is a synthetic phenethylamine derivative characterized by a chloroethyl group and an n-propyl substituent attached to the amine moiety of the phenethylamine backbone. Its IUPAC name is N-(2-chloroethyl)-2-propanamine hydrochloride (1:1 ratio), and it is structurally defined by the formula C₈H₁₉Cl₂N (derived from substituent analysis) . Phenethylamines are known for their psychoactive properties, often acting as stimulants or hallucinogens depending on structural modifications . The n-propyl substituent may modulate receptor binding affinity, distinguishing it from other alkylated phenethylamines.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-(2-chloroethyl)-N-(2-phenylethyl)propan-1-amine

InChI

InChI=1S/C13H20ClN/c1-2-10-15(12-9-14)11-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

NUFQNEMBWHYKGB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1=CC=CC=C1)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

25I-NBOMe and 2C-I

  • Structural Differences: 25I-NBOMe (C₁₈H₂₂INO₂) and 2C-I (C₁₁H₁₆INO) feature methoxy or methoxybenzyl groups on the phenyl ring, whereas 2-Chloroethyl-(n-propyl)phenethylamine lacks aromatic ring modifications, instead modifying the amine side chain . The chloroethyl group in the target compound replaces the iodine and methoxy groups in 25I-NBOMe/2C-I, altering electronic and steric properties.
  • Pharmacological Effects: 25I-NBOMe and 2C-I are potent serotonin 5-HT₂A receptor agonists, leading to hallucinogenic effects . The target compound’s chloroethyl and n-propyl groups likely reduce 5-HT₂A affinity, shifting activity toward adrenergic or dopaminergic pathways (inferred from alkylamine analogs) .

Bis(2-chloroethyl)ethylamine

  • Structural Differences :
    • Bis(2-chloroethyl)ethylamine (C₆H₁₂Cl₂N) contains two chloroethyl groups, while the target compound has one chloroethyl and one n-propyl group .
  • Reactivity and Toxicity: Bis(2-chloroethyl)ethylamine is a nitrogen mustard analog, capable of alkylating DNA and inducing cytotoxicity, historically used in chemotherapy .

N-Methyl-N-isopropylaminoethyl-2-chloride

  • Structural Differences :
    • This compound (C₇H₁₅ClN) features a methyl and isopropyl group on the amine, whereas the target compound substitutes isopropyl with n-propyl and adds a phenethyl backbone .

β-Chloro-N-methyl-N-methoxy-phenethylamine Hydrochloride

  • Functional Group Comparison: The methoxy group in this analog (C₁₁H₁₅ClNO·HCl) introduces hydrogen-bonding capacity, contrasting with the purely hydrophobic chloroethyl and n-propyl groups in the target compound .
  • Receptor Interactions :
    • Methoxy groups are associated with enhanced serotonin receptor binding; their absence in the target compound suggests divergent pharmacological targets .

Data Tables: Key Comparative Properties

Compound Molecular Formula Key Substituents Receptor Affinity Toxicity Profile Reference
2-Chloroethyl-(n-propyl)phenethylamine C₈H₁₉Cl₂N Chloroethyl, n-propyl Adrenergic/Dopaminergic Moderate alkylation
25I-NBOMe C₁₈H₂₂INO₂ Methoxybenzyl, iodine 5-HT₂A agonist High hallucinogenic
Bis(2-chloroethyl)ethylamine C₆H₁₂Cl₂N Two chloroethyl groups DNA alkylator High genotoxicity
N-Methyl-N-isopropylaminoethyl-2-chloride C₇H₁₅ClN Methyl, isopropyl Unknown Low-moderate

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